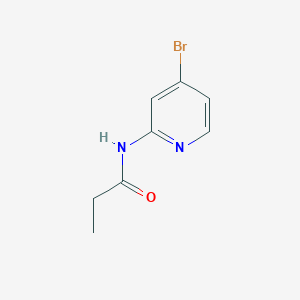

N-(4-bromopyridin-2-yl)propanamide

Description

Contextualization within Pyridine (B92270) and Amide Chemical Space

The foundational components of N-(4-bromopyridin-2-yl)propanamide—the pyridine ring and the amide linkage—are cornerstones of medicinal chemistry. nih.govrsc.org

Pyridine Moiety: The pyridine ring is a nitrogen-containing heterocycle, an isostere of benzene, that is a key feature in numerous pharmaceuticals and agrochemicals. rsc.org Its nitrogen atom can act as a hydrogen bond acceptor, which can significantly enhance the pharmacokinetic properties of drug molecules by improving binding to biological targets. nih.gov The pyridine scaffold is considered a "privileged scaffold" because of its prevalence in a wide range of FDA-approved drugs, where it can improve metabolic stability, permeability, and potency. nih.govrsc.org Its versatility allows for easy functionalization, providing a platform for creating diverse chemical libraries for drug discovery. nih.gov

Amide Moiety: Amides are ubiquitous in nature, found in proteins, natural products, and a vast array of pharmaceuticals. rsc.org The amide bond is one of the most frequently formed linkages in organic chemistry. rsc.org Like the pyridine ring, the amide group is an excellent hydrogen bond donor and acceptor, contributing to the binding affinity of molecules with biological receptors. The planarity and stability of the amide bond also provide structural rigidity to molecules, which is often crucial for specific biological activity.

The combination of these two functional groups in the N-(pyridin-2-yl)amide scaffold creates a pharmacophore with significant potential in drug design. rsc.org Researchers have explored these structures for various therapeutic areas, highlighting their importance in the development of new medicines. rsc.orgnih.gov

Overview of Research Significance for this compound and Related Structures

The significance of this compound and its analogs lies in their role as building blocks for more complex molecules and as potential bioactive agents themselves. rsc.orglookchem.com The N-(pyridin-2-yl)amide framework is a key component in several pharmaceutical molecules. rsc.org

Research has focused on developing efficient synthetic routes to access these compounds. For instance, metal-free methods have been developed for synthesizing N-(pyridin-2-yl)amides from ketones and 2-aminopyridine (B139424) via the oxidative cleavage of a carbon-carbon bond, often using environmentally benign conditions like water as a solvent. nih.gov Other approaches involve the reaction of α-bromoketones with 2-aminopyridine to selectively form N-(pyridin-2-yl)amides. rsc.org

While specific research on this compound is emerging, studies on closely related structures underscore the potential of this chemical class. For example, various amide-pyridine derivatives have been designed and synthesized as potent antifungal agents that target multiple enzymes in pathogenic fungi. nih.gov The bromine atom on the pyridine ring of this compound serves as a useful handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies. The precursor, 2-amino-4-bromopyridine (B18318), is itself a valuable intermediate in medicinal chemistry, used in the synthesis of compounds with potential antimicrobial activity. google.com

The investigation into this compound and its relatives is driven by the established importance of the pyridine and amide moieties in creating molecules with desirable drug-like properties. rsc.orgresearchgate.net

Compound Data

Below are tables detailing the chemical information for this compound and related compounds mentioned in this article.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromopyridin-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-2-8(12)11-7-5-6(9)3-4-10-7/h3-5H,2H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDZPKRYASYGBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1285530-55-3 | |

| Record name | N-(4-bromopyridin-2-yl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 4 Bromopyridin 2 Yl Propanamide and Its Derivatives

General Amide Bond Formation Strategies for Pyridin-2-yl Amides

The creation of the amide linkage in N-(pyridin-2-yl)amides is a cornerstone of their synthesis. Traditional methods often involve the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with a 2-aminopyridine (B139424). libretexts.org However, to circumvent the often harsh conditions of these methods, a range of coupling reagents have been developed to facilitate the direct reaction between a carboxylic acid and an amine under milder conditions. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA) have proven effective, even for electron-deficient amines. nih.gov

Recent advancements have also introduced metal-free approaches. One such method involves the oxidative cleavage of a C(O)–C(alkyl) bond in ketones using tert-butyl hydroperoxide (TBHP) and a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI) in water, providing a green and mild route to N-(pyridin-2-yl)amides. acs.orgnih.gov Another innovative, metal-free strategy allows for the synthesis of these amides from α-bromoketones and 2-aminopyridine, promoted by iodine and TBHP, which proceeds via C-C bond cleavage. rsc.orgrsc.org Furthermore, employing 2-aminopyridine-N-oxides has been presented as a solution to the variable yields often encountered in dehydrative amide couplings with 2-pyridylamines. researchgate.net

Table 1: Comparison of Amide Bond Formation Strategies

| Strategy | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional Acylation | Acyl chloride, Amine | Well-established | libretexts.org |

| Peptide Coupling | EDC, HOBt, DIPEA | Mild conditions, suitable for sensitive substrates | nih.gov |

| Oxidative C-C Cleavage | Ketone, 2-Aminopyridine, TBHP, TBAI, Water | Metal-free, environmentally friendly | acs.orgnih.gov |

| From α-Bromoketones | α-Bromoketone, 2-Aminopyridine, I2, TBHP | Metal-free, mild conditions | rsc.orgrsc.org |

| N-Oxide Approach | 2-Aminopyridine-N-oxide, Carboxylic acid | Improved yields for dehydrative couplings | researchgate.net |

Synthetic Approaches Utilizing the Bromine Substituent on the Pyridine (B92270) Ring

The bromine atom at the 4-position of the pyridine ring in N-(4-bromopyridin-2-yl)propanamide is a key functional group that opens up a vast array of synthetic possibilities for creating diverse derivatives. This is primarily achieved through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine substituent. nih.govlibretexts.orgacs.org

Suzuki-Miyaura Coupling: This reaction is widely used to form new C-C bonds by coupling the bromopyridine with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This method is highly versatile for synthesizing biaryl compounds and has been successfully applied to various bromopyridine derivatives, including those with amino substituents. mdpi.comacs.orgnih.gov The reaction can be carried out in aqueous media, which is advantageous from an environmental perspective. acs.orgarkat-usa.org The mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. scirp.orgscirp.orgresearchgate.net This method is instrumental in the synthesis of alkynylpyridines, which are valuable intermediates in medicinal chemistry.

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming carbon-nitrogen bonds. It allows for the coupling of the bromopyridine with a wide range of primary and secondary amines using a palladium catalyst and a strong base. chemspider.comacs.orgacs.orgnih.gov This method has been adapted to handle volatile amines by conducting the reaction in sealed tubes, significantly expanding its scope. acs.orgacs.orgnih.govamazonaws.com

Borylation Reactions from Bromopyridin-2-yl Precursors

The bromine atom can be replaced with a boryl group, transforming the bromopyridine into a versatile building block for subsequent cross-coupling reactions.

Miyaura Borylation: This reaction involves the palladium-catalyzed coupling of a bromopyridine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to produce a pyridyl boronate ester. researchgate.netorganic-chemistry.orgrsc.org These borylated pyridines are stable and can be readily used in subsequent Suzuki-Miyaura coupling reactions. rsc.orgnih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups. organic-chemistry.org Recent developments have focused on using more atom-economical boron sources like tetrahydroxydiboron. nih.gov Transition-metal-free radical borylation methods have also been developed. organic-chemistry.orgthieme.de

Iridium-Catalyzed C-H Borylation: While not directly utilizing the bromine substituent, iridium-catalyzed C-H borylation can be used to introduce boronate esters onto the pyridine ring. However, the nitrogen atom in pyridine can inhibit the catalyst. rsc.org This can sometimes be overcome by the presence of directing groups. rsc.orgresearchgate.net

Nucleophilic Substitutions at the Pyridine Moiety

The electron-withdrawing nature of the pyridine nitrogen makes the ring susceptible to nucleophilic aromatic substitution (S_NAr), particularly at the 2- and 4-positions. stackexchange.comwikipedia.org The bromine atom at the 4-position can act as a leaving group, allowing for its displacement by various nucleophiles. acs.org However, the reactivity can be influenced by the presence of other substituents and the reaction conditions. In some cases, the leaving group order in nucleophilic substitution of pyridinium (B92312) ions can deviate from the typical order seen in other aromatic systems. nih.gov For instance, in a molecule with both a bromo and a methoxy (B1213986) group, the weaker base, the bromide ion, is typically the one replaced by the incoming nucleophile. youtube.com

Table 2: Reactions Utilizing the Bromine Substituent

| Reaction Type | Key Reagents/Catalyst | Bond Formed | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | C-C (Aryl) | wikipedia.orglibretexts.org |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | C-C (Alkynyl) | wikipedia.orgscirp.org |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C-N | chemspider.comacs.org |

| Miyaura Borylation | Bis(pinacolato)diboron, Pd catalyst, Base | C-B | researchgate.netorganic-chemistry.org |

| Nucleophilic Aromatic Substitution | Nucleophile | C-Nucleophile | stackexchange.comacs.org |

Strategies for Functionalization of the Pyridine Ring System

Beyond reactions at the bromine position, the pyridine ring itself can be functionalized through other means.

Deprotonation and Electrophilic Trapping Methods

Direct deprotonation of the pyridine ring followed by reaction with an electrophile is a powerful method for introducing substituents. The acidity of the ring protons is influenced by the substituents present. Halogenated pyridines are particularly acidic, and deprotonation often occurs ortho to the halogen. youtube.com The regioselectivity of deprotonation can be controlled by the choice of base and reaction conditions. nih.govresearchgate.net For pyridine itself, deprotonation occurs preferentially at the 4-position. nih.gov The resulting organometallic intermediate can then be trapped with various electrophiles to install new functional groups. youtube.comnih.gov This method provides a complementary approach to the cross-coupling strategies for elaborating the pyridine core. rsc.org

Directed Ortho-Metallation Approaches

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This method relies on the use of a directed metalation group (DMG), which is typically a Lewis basic functional group that can coordinate to a strong base, such as an organolithium reagent. baranlab.org This coordination facilitates the deprotonation of the proton at the ortho position, leading to the formation of an ortho-lithiated species. This intermediate can then be trapped by a variety of electrophiles to introduce a wide range of substituents with high regioselectivity. wikipedia.orgbaranlab.org

In the case of this compound, the propanamide group can act as a DMG. The amide functionality is a potent DMG due to its ability to chelate the organolithium reagent, thereby directing deprotonation to the C3 position of the pyridine ring. This approach is particularly useful for the synthesis of 3-substituted-4-bromopyridin-2-amine derivatives. The metalation of pyridine rings can sometimes be complicated by the competitive 1,2-addition of the organometallic reagent into the pyridine ring; however, with appropriate directing groups and reaction conditions, efficient lithiation can be achieved. harvard.edu

The general mechanism for the DoM of this compound is as follows:

Coordination: The organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), coordinates to the carbonyl oxygen and the nitrogen atom of the propanamide group.

Deprotonation: The coordinated base then abstracts the proton from the adjacent C3 position of the pyridine ring, forming a stable lithiated intermediate.

Electrophilic Quench: The resulting aryllithium species is then reacted with an electrophile (E+) to introduce a new substituent at the C3 position.

This methodology allows for the introduction of various functional groups at the C3 position, which would be difficult to achieve through classical electrophilic aromatic substitution reactions.

A variety of electrophiles can be used to quench the lithiated intermediate, leading to a diverse array of 3-substituted products. The following table provides examples of electrophiles used in DoM reactions and the corresponding products.

| Electrophile | Reagent Example | Product Functional Group |

| Alkyl Halides | CH₃I | -CH₃ |

| Aldehydes/Ketones | (CH₃)₂CO | -C(OH)(CH₃)₂ |

| Carbon Dioxide | CO₂ | -COOH |

| Disulfides | (CH₃S)₂ | -SCH₃ |

| Iodine | I₂ | -I |

| Silyl Halides | (CH₃)₃SiCl | -Si(CH₃)₃ |

Role of this compound and Related Compounds as Synthetic Intermediates

This compound is a valuable synthetic intermediate due to the presence of multiple reactive sites that can be selectively functionalized. The bromine atom at the C4 position is susceptible to substitution via various transition-metal-catalyzed cross-coupling reactions, while the propanamide group can be hydrolyzed to the corresponding amine or modified. Furthermore, as discussed in the previous section, the C3 position can be functionalized through directed ortho-metallation.

The strategic combination of DoM and cross-coupling reactions provides a powerful platform for the synthesis of highly substituted pyridines. nih.gov For instance, a substituent can be introduced at the C3 position via DoM, followed by a Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reaction at the C4 position. This sequential functionalization allows for the controlled and efficient construction of complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction, for example, involves the reaction of the 4-bromo substituent with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. rsc.org This reaction is widely used for the synthesis of biaryl compounds and has a broad substrate scope and functional group tolerance. rsc.org

The following table illustrates the versatility of this compound as a synthetic intermediate by showcasing different types of cross-coupling reactions and the resulting products.

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-N-(pyridin-2-yl)propanamide |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-N-(pyridin-2-yl)propanamide |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-Amino-N-(pyridin-2-yl)propanamide |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 4-Alkenyl-N-(pyridin-2-yl)propanamide |

| Stille | Organostannane | Pd(PPh₃)₄ | 4-Aryl/Alkenyl-N-(pyridin-2-yl)propanamide |

The resulting substituted pyridine derivatives are of significant interest in medicinal chemistry and materials science. lookchem.comontosight.ai The ability to precisely install different functional groups around the pyridine core allows for the fine-tuning of the molecule's electronic and steric properties, which is crucial for developing new therapeutic agents and functional materials. ontosight.ai

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of N 4 Bromopyridin 2 Yl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of N-(4-bromopyridin-2-yl)propanamide is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of the neighboring atoms and functional groups.

The pyridine (B92270) ring protons are expected to appear in the aromatic region of the spectrum. Specifically, the proton at the C6 position (H6), being adjacent to the nitrogen atom, would be the most deshielded and is anticipated to resonate at the highest frequency among the aromatic protons. The proton at the C5 position (H5) would likely appear as a doublet, coupled to the H6 proton. The proton at the C3 position (H3) is expected to be a singlet or a finely split signal due to the absence of adjacent protons.

The propanamide moiety protons would give rise to signals in the aliphatic region. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group are expected to appear as a quartet, coupled to the terminal methyl protons (-CH₃). The methyl protons, being the most shielded, would resonate at the lowest frequency as a triplet, coupled to the adjacent methylene protons. The amide proton (N-H) signal is typically broad and its chemical shift can vary depending on the solvent and concentration.

A plausible assignment of the ¹H NMR signals for this compound is presented in the table below.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H6 (Pyridine) | ~8.2 | d | ~5.0 |

| H5 (Pyridine) | ~7.8 | dd | ~5.0, ~1.5 |

| H3 (Pyridine) | ~8.4 | d | ~1.5 |

| N-H (Amide) | ~8.5-9.5 | br s | - |

| -CH₂- (Propanamide) | ~2.4 | q | ~7.5 |

| -CH₃ (Propanamide) | ~1.2 | t | ~7.5 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbonyl carbon (C=O) of the amide group is expected to be the most deshielded and will appear at the lowest field. The carbon atoms of the pyridine ring will resonate in the aromatic region, with their chemical shifts influenced by the bromine and amide substituents. The carbon bearing the bromine atom (C4) is expected to be significantly shifted due to the halogen's electronegativity and heavy atom effect. The carbon attached to the amide nitrogen (C2) will also be deshielded.

The aliphatic carbons of the propanamide group, the methylene (-CH₂-) and methyl (-CH₃) carbons, will appear at higher fields. researchgate.net

A predicted assignment for the ¹³C NMR signals is detailed in the following table.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Amide) | ~173 |

| C2 (Pyridine) | ~152 |

| C6 (Pyridine) | ~148 |

| C4 (Pyridine) | ~118 |

| C5 (Pyridine) | ~140 |

| C3 (Pyridine) | ~115 |

| -CH₂- (Propanamide) | ~30 |

| -CH₃ (Propanamide) | ~10 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Correlation Spectroscopy

To further confirm the assignments made from the 1D NMR spectra, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

A COSY spectrum would reveal correlations between protons that are coupled to each other. libretexts.orgoxinst.com For this compound, cross-peaks would be expected between:

The H5 and H6 protons on the pyridine ring.

The methylene (-CH₂-) and methyl (-CH₃) protons of the propanamide chain.

An HSQC spectrum correlates directly bonded proton and carbon atoms. hmdb.ca This would definitively link the proton signals to their corresponding carbon signals, confirming the assignments made in the ¹H and ¹³C NMR spectra. For instance, it would show a correlation between the -CH₂- proton signal and the -CH₂- carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands for its functional groups. docbrown.infoucalgary.calibretexts.org

Key expected IR absorptions include:

N-H Stretch: A moderate to strong, sharp band around 3300 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹ due to the C-H bonds of the pyridine ring.

C-H Stretch (Aliphatic): Medium to strong bands just below 3000 cm⁻¹ from the C-H bonds of the propanamide ethyl group.

C=O Stretch (Amide I): A very strong and characteristic absorption band in the region of 1680-1650 cm⁻¹ due to the carbonyl group stretching.

N-H Bend (Amide II): A medium to strong band around 1550 cm⁻¹ arising from the N-H bending vibration coupled with C-N stretching.

C-N Stretch: A medium intensity band in the 1400-1200 cm⁻¹ region.

C-Br Stretch: A band in the lower frequency region, typically around 600-500 cm⁻¹. docbrown.info

The presence and positions of these bands would provide strong evidence for the propanamide and bromopyridinyl moieties within the molecule.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | ~3300 | Medium-Strong |

| Aromatic C-H | Stretch | >3000 | Weak-Medium |

| Aliphatic C-H | Stretch | <3000 | Medium-Strong |

| Amide C=O | Stretch (Amide I) | 1680-1650 | Strong |

| Amide N-H | Bend (Amide II) | ~1550 | Medium-Strong |

| Pyridine Ring | C=C, C=N Stretches | 1600-1450 | Medium |

| C-N | Stretch | 1400-1200 | Medium |

| C-Br | Stretch | 600-500 | Medium-Strong |

Raman Spectroscopy Applications

Raman spectroscopy, being complementary to IR spectroscopy, is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. researchgate.net For this compound, Raman spectroscopy would be especially sensitive to the vibrations of the pyridine ring and the C-Br bond.

The symmetric stretching vibrations of the pyridine ring, which might be weak in the IR spectrum, would likely produce strong and sharp signals in the Raman spectrum. The C-Br stretching vibration would also be readily observable. This technique can provide a valuable "fingerprint" for the molecule, aiding in its definitive identification.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₈H₉BrN₂O. The presence of bromine is particularly noteworthy due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have near-equal natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of roughly equal intensity separated by two mass units.

The theoretical exact masses for the protonated molecular ions ([M+H]⁺) are calculated as follows:

For ⁷⁹Br: 228.9978 u

For ⁸¹Br: 230.9957 u

Experimental HRMS data would be expected to align closely with these calculated values, providing strong evidence for the compound's elemental composition.

Interactive Data Table: Theoretical Exact Masses for Isotopologues of [this compound+H]⁺

| Isotopologue Formula | Isotope | Theoretical m/z |

| C₈H₁₀⁷⁹BrN₂O⁺ | ⁷⁹Br | 228.9978 |

| C₈H₁₀⁸¹BrN₂O⁺ | ⁸¹Br | 230.9957 |

Fragmentation Pattern Analysis in Mass Spectrometry

The analysis of fragmentation patterns in mass spectrometry provides valuable information about the connectivity of atoms within a molecule. When this compound is subjected to ionization, the resulting molecular ion can undergo fragmentation through various pathways. The fragmentation is influenced by the relative strengths of the chemical bonds and the stability of the resulting fragment ions.

A primary fragmentation pathway for amides is the cleavage of the bond between the carbonyl group and the nitrogen atom (α-cleavage). Another common fragmentation involves the loss of the alkyl group attached to the carbonyl, resulting in the formation of an acylium ion. For this compound, key expected fragmentations would include:

Loss of the propanoyl group: Cleavage of the N-C(O) bond would lead to the formation of the 4-bromo-2-aminopyridine cation.

Loss of the ethyl group from the propanamide side chain: This would result in the formation of an acylium ion.

Cleavage of the C-Br bond: While less common as an initial fragmentation, it can occur, leading to a fragment ion without the bromine atom.

The presence of the bromine atom in a fragment will be indicated by the characteristic isotopic pattern.

Interactive Data Table: Plausible Mass Spectrometry Fragments of this compound

| Fragment Structure | Fragment Formula | Theoretical m/z (⁷⁹Br/⁸¹Br) |

| [C₅H₅BrN₂]⁺ (4-bromo-2-aminopyridine cation) | C₅H₅BrN₂ | 171.9661 / 173.9641 |

| [C₃H₅O]⁺ (Propanoyl cation) | C₃H₅O | 57.0335 |

| [C₈H₉N₂O]⁺ (Loss of Br) | C₈H₉N₂O | 149.0710 |

X-ray Diffraction Studies for Solid-State Structure Determination

While mass spectrometry provides information about the molecule in the gas phase, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray diffraction can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a crystal structure would reveal:

The planarity of the pyridine ring.

The conformation of the propanamide substituent relative to the pyridine ring.

The presence of any intermolecular hydrogen bonds, likely involving the amide N-H group and the carbonyl oxygen, or the pyridine nitrogen. These interactions play a crucial role in the packing of the molecules in the crystal lattice.

As of the latest literature surveys, no publically available crystal structure data for this compound has been reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption maxima (λ_max) are characteristic of the chromophores present in the molecule.

The chromophore in this compound is the substituted pyridine ring system. Pyridine itself exhibits π → π* transitions at approximately 170, 200, and 257 nm, and a weaker n → π* transition around 270 nm. The presence of the bromo and propanamido substituents on the pyridine ring would be expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to the extension of the conjugated system and the electronic effects of the substituents. The amide group itself has a characteristic n → π* transition.

A hypothetical UV-Vis spectrum would likely show absorptions in the 200-400 nm range, indicative of the electronic transitions within the aromatic system.

Reactivity and Derivatization Strategies of N 4 Bromopyridin 2 Yl Propanamide

Transformations Involving the Pyridine (B92270) Bromine Atom

The bromine atom at the C4 position of the pyridine ring is a key functional group for introducing molecular diversity. Its reactivity is characteristic of aryl bromides, particularly those on electron-deficient pyridine rings, making it a suitable substrate for various metal-catalyzed cross-coupling reactions and potentially other transformations like halogen-dance reactions.

Metal-Catalyzed Coupling Reactions

The carbon-bromine bond in N-(4-bromopyridin-2-yl)propanamide is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. libretexts.org this compound is expected to readily participate in Suzuki-Miyaura couplings. The general reaction involves a palladium catalyst, a base, and a boronic acid or boronic ester. The reactivity of bromopyridines in Suzuki reactions is well-established, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the C4 position. nih.govnih.gov The choice of catalyst, ligand, and base is crucial for optimizing reaction conditions and achieving high yields. libretexts.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. libretexts.orgwikipedia.org This reaction would allow for the introduction of various alkynyl substituents onto the pyridine ring of this compound. Such reactions are typically carried out under mild conditions with a base like an amine. libretexts.org The resulting arylalkynes are valuable intermediates for further synthetic transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides. wikipedia.orglibretexts.org This methodology could be applied to this compound to replace the bromine atom with a variety of primary or secondary amines, amides, or other nitrogen nucleophiles. libretexts.orgnih.gov This provides a direct route to a diverse library of 4-amino-substituted pyridine derivatives. The reaction typically requires a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. wikipedia.orgorganic-chemistry.org

Table 1: Representative Metal-Catalyzed Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | N-(4-R-pyridin-2-yl)propanamide |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | N-(4-(R-C≡C)-pyridin-2-yl)propanamide |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, BINAP, NaOt-Bu | N-(4-(R¹R²N)-pyridin-2-yl)propanamide |

Halogen-Dance Reactions

The halogen-dance reaction is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. clockss.orgrsc.org This rearrangement can provide access to isomers that are not easily synthesized by direct methods. kobe-u.ac.jpresearchgate.net In the context of this compound, treatment with a strong base, such as lithium diisopropylamide (LDA), could potentially induce the migration of the bromine atom from the C4 position to an adjacent, deprotonated carbon. clockss.orgresearchgate.net

The reaction proceeds through a series of deprotonation and halogenation steps involving lithiated intermediates. whiterose.ac.uk The final position of the halogen is influenced by the stability of the organolithium intermediates formed during the reaction. For the pyridine ring in the title compound, a halogen dance could potentially lead to the formation of N-(3-bromo- or 5-bromopyridin-2-yl)propanamide derivatives. The specific outcome would depend on the reaction conditions, including the base used, temperature, and solvent. kobe-u.ac.jp

Reactions at the Pyridine Nitrogen Atom (e.g., N-Oxidation, Quaternization)

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide would exhibit altered electronic properties and reactivity of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions.

Quaternization: The pyridine nitrogen can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form quaternary pyridinium (B92312) salts. This reaction would yield N-(4-bromo-1-alkylpyridin-1-ium-2-yl)propanamide salts. Quaternization significantly alters the electronic properties of the pyridine ring, increasing its susceptibility to nucleophilic attack and reduction.

Reactivity of the Amide Linkage

The amide group in this compound is a robust functional group, but it can undergo specific transformations under appropriate conditions.

Hydrolysis Reactions

Amide bonds can be cleaved through hydrolysis under either acidic or basic conditions to yield a carboxylic acid and an amine.

Acidic Hydrolysis: Treatment of this compound with a strong acid (e.g., HCl) and heat would lead to the cleavage of the amide bond, yielding 4-bromo-2-aminopyridine and propanoic acid.

Basic Hydrolysis: Similarly, heating the compound with a strong base (e.g., NaOH) would result in the formation of the salt of propanoic acid and 4-bromo-2-aminopyridine. The stability of the amide bond means these reactions often require forcing conditions, such as prolonged heating. nih.gov

N-Alkylation and N-Acylation Reactions

While the amide nitrogen is generally less nucleophilic than an amine nitrogen, it can undergo alkylation or acylation under specific conditions. These reactions typically require a strong base to deprotonate the amide nitrogen, forming a more nucleophilic amidate anion. Subsequent reaction with an alkyl halide or an acyl chloride would introduce a new substituent on the amide nitrogen. However, competing reactions at other sites, such as the pyridine nitrogen, are possible and would need to be considered in a synthetic design.

Strategies for Introducing and Removing Protecting Groups

In the multistep synthesis of complex molecules derived from this compound, the use of protecting groups is a critical strategy to prevent unwanted side reactions. jocpr.comlibretexts.org The choice of protecting group is contingent on its stability to the reaction conditions of subsequent steps and the ease of its selective removal. jocpr.comlibretexts.org For this compound, the secondary amine of the propanamide group is the primary site for protection.

The propanamide nitrogen is part of an amide linkage and is generally less nucleophilic than a free amine. However, under certain reaction conditions, particularly those involving strong bases or highly reactive electrophiles, protection of the amide nitrogen may be necessary. Common protecting groups for amides include those that can be introduced under mild conditions and removed selectively.

One of the most widely used protecting groups for amines is the tert-butoxycarbonyl (Boc) group. researchgate.net It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The Boc group is advantageous due to its stability under a wide range of non-acidic conditions and its straightforward removal with acids like trifluoroacetic acid (TFA). researchgate.net Another common protecting group is the benzyloxycarbonyl (Cbz) group, which is stable to acidic and basic conditions and can be removed by catalytic hydrogenation.

In the context of peptide synthesis, where amide bonds are central, a variety of protecting groups have been developed. creative-peptides.com For instance, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, often removed with piperidine (B6355638) in DMF. The choice between these protecting groups allows for an orthogonal strategy, where one group can be removed without affecting another, enabling sequential modifications at different sites of the molecule. jocpr.com

The selection of a suitable protecting group for the amide nitrogen of this compound would depend on the planned derivatization. For example, if a reaction requires strongly basic conditions, a Boc or Cbz group would be appropriate. If subsequent steps involve acid-sensitive functionalities, the Fmoc group might be preferred.

Table 1: Potential Protecting Groups for the Amide Nitrogen of this compound

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl) | Stable to base, nucleophiles, and catalytic hydrogenation. |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine in DMF) | Stable to acidic conditions and catalytic hydrogenation. |

Synthesis of Novel Analogues and Homologues of this compound

The structural framework of this compound offers multiple avenues for the synthesis of novel analogues and homologues. These modifications can be broadly categorized into derivatization at the 4-position of the pyridine ring and alterations to the propanamide side chain.

Derivatization at the 4-Position of the Pyridine Ring

The bromine atom at the 4-position of the pyridine ring is a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This strategy is highly effective for introducing aryl, heteroaryl, or vinyl groups at the 4-position. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with heteroaryl substrates. organic-chemistry.org

Sonogashira Coupling: To introduce alkynyl substituents, the Sonogashira coupling is the method of choice. This reaction couples the bromopyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgnih.gov The reaction is generally carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org

Heck Coupling: The Heck reaction provides a means to install alkenyl groups by coupling the bromopyridine with an alkene in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction is stereoselective, typically affording the trans-alkene product.

Buchwald-Hartwig Amination: For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is a powerful tool. wikipedia.orgresearchgate.netnih.gov This palladium-catalyzed reaction couples the bromopyridine with a primary or secondary amine, leading to the formation of 4-aminopyridine (B3432731) derivatives. The development of specialized phosphine ligands has greatly expanded the scope of this reaction. wikipedia.orgresearchgate.net

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions at the 4-Position

| Reaction | Coupling Partner | Introduced Substituent | Typical Catalyst System |

| Suzuki-Miyaura | Ar-B(OH)₂ | Aryl (Ar) | Pd(PPh₃)₄, Pd(OAc)₂/ligand |

| Sonogashira | R-C≡CH | Alkynyl (-C≡C-R) | Pd(PPh₃)₂Cl₂, CuI |

| Heck | H₂C=CHR | Alkenyl (-CH=CHR) | Pd(OAc)₂/ligand |

| Buchwald-Hartwig | R¹R²NH | Amino (-NR¹R²) | Pd₂(dba)₃/ligand |

Modification of the Propanamide Side Chain

The propanamide side chain can be modified to generate a series of homologues and analogues with varying chain lengths, branching, or appended functional groups.

Synthesis of Homologues: Homologues of this compound can be synthesized by reacting 2-amino-4-bromopyridine (B18318) with different acyl chlorides or anhydrides. For example, using acetyl chloride would yield N-(4-bromopyridin-2-yl)acetamide, while using butyryl chloride would give N-(4-bromopyridin-2-yl)butanamide. This approach allows for a systematic investigation of the effect of the side chain length.

Synthesis of Analogues with Modified Side Chains: More complex analogues can be prepared by using carboxylic acids with diverse functionalities in the amide bond formation step. Amide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), can be employed to facilitate the reaction between 2-amino-4-bromopyridine and a carboxylic acid bearing the desired substituent. This allows for the introduction of rings, heteroatoms, and various functional groups into the side chain.

For instance, reacting 2-amino-4-bromopyridine with a carboxylic acid containing a phenyl group would result in an analogue with an aromatic side chain. Similarly, using a carboxylic acid with a protected amino or hydroxyl group would allow for further functionalization after the amide coupling.

Computational Chemistry and Molecular Modeling Studies of N 4 Bromopyridin 2 Yl Propanamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For N-(4-bromopyridin-2-yl)propanamide, DFT calculations are instrumental in understanding its fundamental chemical characteristics.

Optimization of Molecular Geometry and Conformational Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, this process would typically be carried out using a functional such as B3LYP with a suitable basis set, for instance, 6-311++G(d,p). This level of theory has been shown to provide reliable geometries for a range of organic molecules, including pyridine (B92270) derivatives.

The conformational landscape of the molecule is primarily dictated by the rotation around the amide bond and the bond connecting the propanamide group to the pyridine ring. A potential energy surface scan for the relevant dihedral angles would reveal the global minimum energy conformation as well as other low-energy conformers. It is anticipated that the trans conformation of the amide group would be significantly more stable than the cis conformation due to reduced steric hindrance. The planarity of the pyridine ring and the amide group would also be a key feature of the optimized geometry.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (amide) | 1.35 | ||

| C=O (amide) | 1.23 | ||

| N-C (pyridine) | 1.38 | ||

| C-Br | 1.90 | ||

| O=C-N | 122.5 | ||

| C-N-C (amide-pyridine) | 128.0 | ||

| C2-N1-C7-C8 | 178.5 |

Note: The data in this table is illustrative and based on typical values for similar chemical structures.

Prediction of Electronic Properties (HOMO-LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the bromine atom and the pyridine ring, which are electron-rich regions. Conversely, the LUMO is likely to be distributed over the propanamide group, particularly the carbonyl carbon, which is electrophilic. A smaller HOMO-LUMO gap would suggest higher chemical reactivity and lower stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.25 |

| Energy Gap (ΔE) | 5.60 |

Note: The data in this table is illustrative and based on calculations for analogous bromopyridine derivatives.

Simulation of Spectroscopic Data

DFT calculations can be used to simulate various spectroscopic data, which can then be compared with experimental results for validation of the computational model. The vibrational frequencies can be calculated to predict the infrared (IR) and Raman spectra. Key vibrational modes for this compound would include the C=O stretching of the amide group (typically around 1650-1680 cm⁻¹), N-H stretching (around 3300-3500 cm⁻¹), and vibrations associated with the bromopyridine ring.

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis). The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π-π* and n-π* transitions for this type of molecule.

Molecular Docking Simulations for Investigating Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein target. While no specific biological target for this compound is established in publicly available literature, a hypothetical docking study could be performed against a relevant enzyme, for example, a kinase, given that many pyridine derivatives are kinase inhibitors.

The docking process would involve preparing the 3D structure of the target protein and the ligand. The ligand's conformational flexibility would be accounted for, and a scoring function would be used to rank the different binding poses based on their predicted binding affinity. The results would highlight key interactions, such as hydrogen bonds between the amide group of the ligand and amino acid residues in the active site, as well as halogen bonding involving the bromine atom.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. To develop a QSAR model for a series of compounds including this compound, a dataset of structurally related molecules with measured biological activity (e.g., IC50 values) would be required.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering insights into conformational changes and the stability of ligand-protein complexes. An MD simulation of this compound, either in a solvent or bound to a hypothetical protein target, would be performed using a force field like AMBER or CHARMM.

Structure Activity Relationship Sar Investigations of N 4 Bromopyridin 2 Yl Propanamide Analogues

Analysis of Structural Modifications on Molecular Recognition

The molecular recognition of a ligand by its biological target is a highly specific process governed by a multitude of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For N-(4-bromopyridin-2-yl)propanamide analogues, systematic structural modifications would be key to understanding and optimizing these interactions.

Key areas for structural modification would include:

The Pyridine (B92270) Ring: Altering the position and nature of substituents on the pyridine ring could significantly impact binding affinity and selectivity. The bromine atom at the 4-position is an electron-withdrawing group and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Replacing the bromine with other halogens (e.g., chlorine, iodine) or with electron-donating or -withdrawing groups of varying sizes would provide valuable insights into the electronic and steric requirements of the binding pocket.

The Propanamide Side Chain: The length, branching, and rigidity of the alkyl chain could influence how the molecule fits into the binding site of a target protein. Modifications such as replacing the propyl group with smaller or larger alkyl chains, or introducing cyclic structures, could probe the dimensions of the hydrophobic pocket.

The Amide Linker: The amide group itself is a critical pharmacophoric element, capable of acting as both a hydrogen bond donor and acceptor. Modifications to this linker, such as N-alkylation or replacement with bioisosteres, could alter the molecule's conformational preferences and hydrogen bonding capacity.

Without specific experimental data, the precise impact of these modifications on the molecular recognition of this compound analogues remains speculative. However, the principles of medicinal chemistry suggest that a thorough exploration of these structural variations would be a critical step in any drug discovery program based on this scaffold.

Correlation between Substituent Effects and Functional Modulation of Biological Targets (e.g., enzyme inhibition mechanisms)

The electronic and steric properties of substituents can profoundly influence the functional modulation of biological targets, such as enzymes. By systematically varying substituents on the this compound scaffold, researchers could establish quantitative structure-activity relationships (QSAR) to correlate these properties with biological activity.

For instance, in the context of enzyme inhibition, the following correlations could be investigated:

Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents on the pyridine ring could affect the pKa of the pyridine nitrogen, influencing its ability to form key interactions within an enzyme's active site. A QSAR study could reveal whether electron-withdrawing or electron-donating groups enhance inhibitory potency.

Steric Bulk: The size and shape of substituents can dictate whether a molecule can access and fit within a specific binding pocket. Bulky substituents might enhance binding through increased van der Waals contacts in a large pocket, or they could lead to steric clashes and a loss of activity if the pocket is constrained.

Understanding these correlations is fundamental to elucidating the mechanism of action. For example, if a particular substituent consistently enhances enzyme inhibition, it might be forming a critical hydrogen bond or hydrophobic interaction with a specific amino acid residue in the active site. This knowledge is invaluable for the rational design of more potent and selective inhibitors.

Rational Design Principles for Optimizing Molecular Interactions

Rational drug design relies on a deep understanding of the three-dimensional structure of the biological target and the SAR of a given chemical series. Once initial hits are identified, computational and structural biology techniques can be employed to guide the optimization of molecular interactions.

For this compound analogues, a rational design strategy would likely involve:

Target Identification and Structural Biology: The first step would be to identify the specific biological target of this compound class. Subsequent determination of the co-crystal structure of an analogue bound to its target would provide a detailed map of the binding site and the key interactions.

Computational Modeling: In the absence of a crystal structure, molecular modeling techniques such as docking and molecular dynamics simulations could be used to predict the binding mode of the analogues and to prioritize the synthesis of new derivatives. These models can help visualize how different substituents might interact with the target protein.

Fragment-Based and Structure-Based Design: If a binding pocket is well-characterized, new fragments could be designed to interact with specific sub-pockets to enhance affinity and selectivity. Structure-based design would leverage the 3D structural information to make targeted modifications to the this compound scaffold to improve its fit and interactions with the target.

The ultimate goal of rational design is to move beyond trial-and-error synthesis and to create a clear hypothesis-driven approach to drug optimization. By combining SAR data with structural and computational insights, it would be possible to design novel this compound analogues with improved therapeutic potential.

Patent Landscape and Intellectual Property in N 4 Bromopyridin 2 Yl Propanamide Research

Analysis of Synthetic Route Patents for Related Compounds

While patents specifically claiming the synthesis of N-(4-bromopyridin-2-yl)propanamide are not prevalent, the patent literature for structurally related bromopyridine-amide derivatives provides significant insight into the established and novel synthetic strategies that are likely to be applicable. These patents often claim broad classes of compounds, with specific examples illustrating the synthesis of molecules that share the core N-(pyridin-2-yl)amide structure.

A common approach observed in the patent literature for analogous compounds involves the acylation of an aminopyridine precursor. For instance, a patent for heterocyclic compounds as kinase inhibitors describes a method where an intermediate is reacted with isobutyryl chloride in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as dimethylformamide (DMF). patsnap.com This method is directly analogous to the synthesis of this compound, which would involve the reaction of 2-amino-4-bromopyridine (B18318) with propanoyl chloride.

The synthesis of related complex molecules, such as those intended as kinase inhibitors, often involves multi-step sequences where the formation of the amide bond is a crucial step. Patents in this domain frequently protect the entire synthetic sequence leading to the final active pharmaceutical ingredient (API). For example, the synthesis of complex benzimidazole (B57391) derivatives for use as kinase inhibitors often involves the coupling of a substituted benzimidazole core with a side chain containing a pyridine (B92270) or similar heterocyclic motif, followed by amide bond formation. googleapis.com

Furthermore, patents for large-scale manufacturing processes of bromopyridine-containing compounds highlight the importance of developing robust and scalable synthetic routes. A patent for the preparation of a galectin-3 inhibitor, 5-Bromopyridin-3-yl 3-deoxy-3-[4-(3,4,5-trifluorophenyl)-1H-1,2,3-triazol-1-yl]-1-thio-α-D-galactopyranoside, details a process that can be scaled up for industrial production, emphasizing stable process parameters suitable for Good Manufacturing Practice (GMP). google.com While this patent does not involve an amide linkage to the bromopyridine, it underscores the industrial and intellectual property significance of scalable syntheses for bromopyridine derivatives.

Intermediate Compound Patent Applications

In the realm of pharmaceutical and chemical patents, not only the final products but also key intermediates are often the subject of patent applications. A patent on a key intermediate can provide a strategic advantage, controlling a critical entry point to the synthesis of a whole class of valuable final compounds. While there are no widely published patent applications that explicitly claim this compound as an intermediate, its structural motif is present in numerous patented final compounds, particularly in the area of kinase inhibitors.

Given that the bromopyridine-amide scaffold is a feature of many biologically active molecules, it is plausible that this compound or its close analogues are claimed within the scope of patents for more complex molecules, even if not explicitly named. For example, patents for pyridyl derivatives as bromodomain inhibitors claim a broad genus of compounds, and intermediates used to prepare these compounds would be implicitly covered if they are novel and non-obvious. google.com

Strategic Considerations in Patenting Bromopyridine-Amide Derivatives

The patenting strategy for bromopyridine-amide derivatives, particularly those with potential as therapeutic agents like kinase inhibitors, is a complex process that balances the breadth of the claims with the need for novelty, non-obviousness, and utility.

A key strategic consideration is the scope of the claims. Pharmaceutical companies often file broad "genus" claims that cover a large number of structurally related compounds, in addition to more specific "species" claims for the most promising individual compounds. This approach is evident in patents for heterocyclic kinase inhibitors, which often describe a general chemical formula intended to cover numerous potential drug candidates. patsnap.comgoogle.com

Another important strategy is to patent not only the final compound but also the process of making it and its use in treating specific diseases. For kinase inhibitors, this would involve claims covering the synthesis of the bromopyridine-amide derivative, pharmaceutical compositions containing it, and methods of using it to treat proliferative diseases like cancer. google.com

Furthermore, the intellectual property strategy may involve filing patents on novel crystalline forms or polymorphs of a compound, as these can have improved properties such as stability and bioavailability. The patenting of different salts of a drug, as seen with Dabigatran etexilate, is another common tactic to extend patent protection and control the market. googleapis.com

The competitive landscape of kinase inhibitors is dense, and companies must carefully design their molecules to be not only effective and selective but also to have a clear path to patentability. rsc.orgresearchgate.net This often involves introducing novel structural modifications to existing scaffolds to create a new chemical entity that is distinct from prior art. The inclusion of the 4-bromo substituent on the pyridine ring, for example, could be a key point of differentiation in a patent application.

Q & A

Basic: What are the common synthetic routes for preparing N-(4-bromopyridin-2-yl)propanamide?

Methodological Answer:

The synthesis typically involves a two-step process:

Bromination of pyridine derivatives : Introduce a bromine atom at the 4-position of 2-aminopyridine using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 60–80°C) .

Amide coupling : React 4-bromo-2-aminopyridine with propanoic acid derivatives. A common approach uses propionyl chloride in the presence of a base (e.g., triethylamine) to form the propanamide moiety. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the pyridine ring (e.g., deshielded aromatic protons at δ 7.5–8.5 ppm) and the propanamide chain (e.g., methyl groups at δ 1.1–1.3 ppm).

- ¹³C NMR : Confirms the carbonyl carbon (δ ~170 ppm) and brominated pyridine carbons (δ ~120–150 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (exact mass: ~243.01 Da for C₈H₉BrN₂O) and isotopic patterns from bromine .

- IR Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced: How can reaction yields be optimized during the synthesis of this compound?

Methodological Answer:

- Solvent Selection : Use anhydrous DMF or THF to minimize side reactions during bromination .

- Catalysis : Employ coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance amide bond formation efficiency .

- Temperature Control : Maintain temperatures below 80°C to prevent decomposition of the brominated intermediate .

- Purification : Optimize gradient elution in column chromatography to separate byproducts (e.g., unreacted starting materials) .

Advanced: How should researchers resolve contradictions in NMR data for this compound?

Methodological Answer:

- Impurity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect trace impurities (e.g., residual propionyl chloride) that may obscure NMR signals .

- Solvent Effects : Record NMR in deuterated DMSO to resolve broad amide N-H peaks, which may split in polar solvents .

- 2D NMR Techniques : Employ HSQC or HMBC to assign overlapping aromatic protons and confirm connectivity between the pyridine ring and propanamide group .

Advanced: What strategies are used to analyze the biological activity of this compound?

Methodological Answer:

- Target Identification : Screen against kinase or enzyme libraries (e.g., tyrosine kinases) due to structural similarity to known pyridine-based inhibitors .

- In Vitro Assays :

- Measure IC₅₀ values using fluorescence-based enzymatic assays (e.g., ATPase activity).

- Assess cytotoxicity via MTT assays in cell lines (e.g., HEK293, HeLa) .

- SAR Studies : Modify the propanamide chain (e.g., alkyl substitutions) or pyridine bromine position to correlate structural changes with activity .

Advanced: What challenges arise in X-ray crystallography of this compound?

Methodological Answer:

- Crystal Growth : Use slow evaporation (e.g., ethanol/water mixture) to obtain diffraction-quality crystals. Bromine’s heavy atom effect aids phasing but may cause radiation damage .

- Data Collection : Collect high-resolution data (≤1.0 Å) at low temperatures (100 K) to mitigate disorder in the propanamide chain .

- Refinement : Apply SHELXL for anisotropic refinement of bromine atoms and restrain thermal parameters for flexible moieties .

Advanced: How can computational methods support the study of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts and compare with experimental data .

- Docking Studies : Model interactions with biological targets (e.g., ATP-binding pockets) using AutoDock Vina. Focus on hydrogen bonding between the amide group and key residues .

- MD Simulations : Simulate solvation dynamics in water or lipid bilayers to assess membrane permeability .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of brominated vapors during synthesis .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.